molecular formula C10H12ClN B2573283 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 73037-81-7

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2573283
CAS No.: 73037-81-7
M. Wt: 181.66
InChI Key: JOJQDQBZQKZVNI-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 73037-81-7. It has a molecular weight of 181.66 and a linear formula of C10H12ClN . This compound is part of a large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including this compound, has been a subject of considerable research interest. These compounds can act as precursors for various alkaloids displaying multifarious biological activities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12ClN .

Scientific Research Applications

Neuropharmacological Research

  • Dopamine D-1 Antagonist Activity : Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their dopamine D-1 antagonist activity. Compounds with certain structural modifications, including chloro and hydroxy substitutions, have demonstrated significant potency as D-1 antagonists, highlighting their potential application in research related to dopaminergic neurotransmission (R. M. Riggs et al., 1987).
  • Dopaminergic Neurotoxins : Studies have shown that N-methylated tetrahydroisoquinolines, which share structural similarities with the compound of interest, exhibit properties akin to dopaminergic neurotoxins. This indicates their potential role in investigating the pathogenesis of neurodegenerative diseases such as Parkinson's disease (M. Naoi et al., 1993).

Organic and Medicinal Chemistry

  • Synthesis and Biological Activity : The compound has been involved in the synthesis of new propan-2-ol derivatives, showing moderate adrenergic blocking and sympatholytic activities. These findings underscore the versatility of tetrahydroisoquinoline derivatives in developing compounds with potential therapeutic applications (A. A. Aghekyan et al., 2017).
  • Presence in Human Brains : Tetrahydroisoquinolines, including 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified in both parkinsonian and normal human brains. Their presence and the marked increase in parkinsonian brains suggest a possible endogenous neurotoxic role, contributing to Parkinson's disease pathology (T. Niwa et al., 1987).

Mechanism of Action

THIQ based natural and synthetic compounds, including 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety information for 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline indicates that it has a GHS07 pictogram and a signal word of “Warning” according to its MSDS .

Future Directions

The THIQ heterocyclic scaffold, which includes 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community. This interest has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of these compounds and their structural–activity relationship (SAR).

Properties

IUPAC Name

6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJQDQBZQKZVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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